trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride
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Overview
Description
trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a cyclohexane diamine moiety, and a chlorophenyl group. The presence of these functional groups suggests that the compound may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by purification and isolation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimidin-4-yl derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also contain the pyrazolo[3,4-d]pyrimidine core and are studied for their kinase inhibitory properties.
Uniqueness
trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN9.ClH/c23-14-3-1-2-13(10-14)11-26-21-25-9-8-18(29-21)19-17-12-27-22(30-20(17)32-31-19)28-16-6-4-15(24)5-7-16;/h1-3,8-10,12,15-16H,4-7,11,24H2,(H,25,26,29)(H2,27,28,30,31,32);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGRUMCHGYUBQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC3=NNC(=C3C=N2)C4=NC(=NC=C4)NCC5=CC(=CC=C5)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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